
Ceforanide
概要
説明
- グラム陽性菌とグラム陰性菌の両方に殺菌作用を示します。
- 他のセファロスポリンとは異なり、セフォラニドはより長い消失半減期を持っています。
- 特に、ほとんどのグラム陽性菌に対する活性は低いです .
セフォラニド: は、半合成セファロスポリン系抗生物質です。
準備方法
- セフォラニドは、特定の化学経路で合成することができます。
- 残念ながら、詳細な合成手順や反応条件は、一般に公開されていません。
- 工業生産方法は、大規模合成と精製プロセスを含む可能性があります。
化学反応の分析
- セフォラニドは、セファロスポリンに典型的な反応を受け、以下が含まれます:
- 一般的な試薬と条件は、特定の変換によって異なります。
酸化: 、 、および 反応。
- これらの反応中に生成される主な生成物は、明示的に文書化されていません。
科学的研究の応用
Clinical Applications
Ceforanide has been primarily utilized in treating infections caused by susceptible organisms. The following table summarizes its clinical applications based on various studies:
Pharmacokinetics
- Elimination Half-Life : this compound has a longer elimination half-life compared to other cephalosporins, approximately 3 hours in patients with normal renal function, which allows for twice-daily dosing .
- Tissue Penetration : Studies indicate that this compound achieves significant concentrations in cardiac tissue, bone, and joint fluids .
Case Studies
Several clinical evaluations have highlighted the effectiveness of this compound in treating specific infections:
- Case Study 1 : A clinical trial involving patients with pneumonia demonstrated that this compound effectively reduced bacterial load and improved clinical outcomes in 10 cases, with some presenting bacteremia .
- Case Study 2 : In a cohort of patients with skin and soft tissue infections, this compound was administered successfully, resulting in significant improvement in symptoms and resolution of abscesses .
Comparative Studies
This compound's efficacy has been compared to other cephalosporins:
- A comparative study indicated that this compound showed superior bactericidal activity against Enterobacteriaceae compared to cefazolin and cephalothin .
Adverse Effects
While this compound is generally well-tolerated, minor adverse effects have been reported, particularly after large doses. Most adverse events are manageable and do not outweigh the benefits of treatment .
作用機序
- セフォラニドは、ペニシリン結合タンパク質(PBP)に結合することで、細菌の細胞壁合成を阻害します。
- このメカニズムは、ペニシリンのものに似ています。
- 阻害はペプチドグリカン架橋を阻害し、細菌の細胞壁を弱体化させます。
類似の化合物との比較
- 詳細な比較は少ないですが、セフォラニドの独自性は、その延長された半減期と特定の活性スペクトルにあります。
- 類似の化合物には、セフォチアム などの他のセファロスポリンが含まれます .
特定の独自の情報や未発表のデータは、追加の洞察を提供する可能性があることを覚えておいてください。
類似化合物との比較
- While detailed comparisons are scarce, ceforanide’s uniqueness lies in its extended half-life and specific spectrum of activity.
- Similar compounds include other cephalosporins like cefotiam .
Remember that specific proprietary information and unpublished data may provide additional insights
生物活性
Ceforanide is a second-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity, particularly against various Gram-negative bacteria. This article reviews the biological activity of this compound, including its pharmacological properties, clinical efficacy, and case studies that illustrate its therapeutic applications.
Pharmacological Profile
Mechanism of Action
this compound exerts its bactericidal effect primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for maintaining the integrity of the bacterial cell wall. This action leads to cell lysis and death, particularly in susceptible bacterial strains .
Pharmacokinetics
this compound has a longer elimination half-life compared to other cephalosporins, allowing for convenient dosing regimens. The drug is primarily eliminated via renal excretion, accounting for 85-90% of its elimination. In patients with normal renal function, the elimination half-life is approximately 3 hours; however, this can extend to about 20 hours in anuric patients .
Antibacterial Activity
This compound demonstrates variable activity against different bacterial species:
This compound is particularly effective against coliforms and has shown good activity against Haemophilus influenzae, including beta-lactamase-producing strains . However, it is less effective against many Gram-positive organisms and exhibits resistance against Pseudomonas and Serratia species .
Clinical Efficacy
This compound has been evaluated in various clinical settings:
- Skin and Soft Tissue Infections : Clinical trials indicate that this compound is effective for treating skin infections caused by susceptible organisms .
- Pulmonary Infections : Its efficacy has been documented in treating respiratory tract infections, notably those caused by Gram-negative bacteria .
- Urinary Tract Infections (UTIs) : this compound has shown significant effectiveness in managing UTIs due to its activity against Enterobacteriaceae .
- Bone and Joint Infections : The drug penetrates well into bone and joint tissues, making it suitable for treating osteomyelitis and septic arthritis .
- Endocarditis : this compound has been used successfully as part of the treatment regimen for endocarditis caused by susceptible pathogens .
Case Studies
- Treatment of Rhinoscleroma : A study documented three patients with rhinoscleroma treated with this compound over two months. All patients showed clinical improvement, with two achieving bacteriological sterility at the end of treatment. This case highlights this compound's potential in treating chronic infections caused by Klebsiella spp. .
- Clinical Evaluation in Surgical Prophylaxis : this compound was found to be as effective as cephalothin or cephaloridine when used prophylactically in vaginal hysterectomy procedures, demonstrating its utility in preventing postoperative infections .
Adverse Effects
This compound has a favorable safety profile; however, minor adverse effects have been reported, especially at higher doses. These include gastrointestinal disturbances and hypersensitivity reactions. Monitoring renal function is essential due to its reliance on renal clearance for elimination .
特性
IUPAC Name |
(6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6S2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33)/t15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAYUXIURFNXPG-CRAIPNDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022760 | |
Record name | Ceforanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ceforanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.97e-01 g/L | |
Record name | Ceforanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of ceforanide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |
Record name | Ceforanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00923 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60925-61-3 | |
Record name | Ceforanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60925-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceforanide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060925613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceforanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00923 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ceforanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFORANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M1YF8951V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ceforanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ceforanide exert its antibacterial effect?
A1: this compound, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] These PBPs are enzymes crucial for the final stages of peptidoglycan synthesis, a key component of bacterial cell walls. [] Disruption of this process weakens the cell wall, leading to bacterial cell lysis and death. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C18H18N6O7S2, and its molecular weight is 482.51 g/mol. []
Q3: Is there information on this compound’s stability under different storage conditions?
A3: While the provided research doesn’t extensively detail this compound’s stability under specific storage conditions, it highlights its suitability for intramuscular administration, suggesting stability in aqueous solutions for injection. [, , ] Further research would be needed to assess its stability under various temperature and pH conditions.
Q4: What is the half-life of this compound?
A4: this compound exhibits a relatively long half-life compared to other first-generation cephalosporins. In healthy volunteers, the mean terminal plasma half-life was determined to be 2.98 hours. [] This characteristic allows for less frequent dosing, typically every 12 hours. [, , , , , , , , ]
Q5: How is this compound eliminated from the body?
A5: this compound is primarily eliminated through renal excretion, with approximately 80-85% of the administered dose excreted unchanged in the urine. [, ] This highlights the importance of adjusting dosage in patients with renal impairment.
Q6: Does this compound penetrate well into different tissues?
A6: Research indicates that this compound exhibits good tissue penetration, achieving clinically relevant concentrations in various tissues. [, , , , , ] For instance, it reaches therapeutic levels in cardiac tissue, bone, joint fluid, and biliary tract. [, , , , , ]
Q7: What are the pharmacokinetic implications of this compound's long half-life?
A7: this compound's long half-life allows for twice-daily dosing, improving patient compliance compared to cephalosporins requiring more frequent administration. [, , , , , , , , ] This also contributes to maintaining therapeutic drug concentrations for extended periods. [, ]
Q8: What is the spectrum of activity of this compound?
A8: this compound demonstrates activity against a range of gram-positive and gram-negative bacteria. [, , , , , , , ] It exhibits good in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae. [] this compound is also effective against many Enterobacteriaceae, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. [, , , , , ]
Q9: Has this compound been investigated in animal models of infection?
A9: Yes, this compound has shown efficacy in animal models of infection. Notably, it demonstrated efficacy in a rabbit model of Staphylococcus aureus endocarditis, proving to be as effective as cefazolin, methicillin, and nafcillin in reducing bacterial load in vegetations. []
Q10: What types of infections has this compound been studied for in clinical trials?
A10: this compound has been clinically investigated for a variety of infections, including:
- Skin and soft tissue infections: Clinical trials have demonstrated this compound’s efficacy in treating these infections, even when caused by challenging organisms like S. aureus. [, , , ]
- Respiratory tract infections: this compound has shown promise in treating pneumonia caused by S. pneumoniae and H. influenzae. [, ]
- Urinary tract infections: this compound has been successfully used to treat urinary tract infections. [, ]
- Bone and joint infections: Clinical studies support this compound's efficacy in treating bone and joint infections, particularly those caused by S. aureus. [, ]
- Endocarditis: this compound has been investigated as a treatment option for endocarditis caused by susceptible organisms like S. aureus and streptococci. [, , ]
Q11: Are there any known mechanisms of resistance to this compound?
A11: Bacterial resistance to this compound can develop through mechanisms commonly observed with other beta-lactam antibiotics, such as:
- Production of beta-lactamases: These enzymes can hydrolyze the beta-lactam ring in this compound, rendering it ineffective. [, ]
- Alterations in PBPs: Mutations in PBPs can reduce their affinity for this compound, decreasing its ability to inhibit cell wall synthesis. []
Q12: Does cross-resistance exist between this compound and other cephalosporins?
A12: Cross-resistance between this compound and other cephalosporins is possible, especially if resistance is mediated by beta-lactamases with activity against multiple cephalosporin generations. [, ] Regular susceptibility testing is crucial to guide appropriate antibiotic selection.
Q13: What analytical methods have been used to measure this compound concentrations?
A13: Several analytical techniques have been employed to quantify this compound levels in various matrices, including:
- High-pressure liquid chromatography (HPLC): This technique, often coupled with UV detection, allows for sensitive and specific measurement of this compound concentrations in plasma, serum, and other biological fluids. []
- Microbiological assay: This method, based on this compound's ability to inhibit bacterial growth, has been used to determine drug concentrations in biological samples. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。